molecular formula C16H20N2 B1221212 N,N,N',N'-Tetramethylbenzidine CAS No. 366-29-0

N,N,N',N'-Tetramethylbenzidine

Cat. No.: B1221212
CAS No.: 366-29-0
M. Wt: 240.34 g/mol
InChI Key: YRNWIFYIFSBPAU-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetramethylbenzidine is an organic compound with the molecular formula C16H20N2. It is a derivative of benzidine and is characterized by the presence of four methyl groups attached to the nitrogen atoms. This compound is widely used as a chromogenic substrate in various biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry (IHC) techniques .

Future Directions

There are ongoing studies on the formation and decay of the “N,N,N’,N’-Tetramethylbenzidine” radical cation using various oxidants and reductants . It is also being used in the chemical routes to solar energy conversions .

Biochemical Analysis

Biochemical Properties

N,N,N’,N’-Tetramethylbenzidine plays a crucial role in biochemical reactions, primarily serving as a substrate for peroxidase enzymes. When oxidized by peroxidase in the presence of hydrogen peroxide, N,N,N’,N’-Tetramethylbenzidine undergoes a color change from colorless to blue, which can be quantitatively measured. This reaction is commonly used in ELISA to detect the presence of specific antigens or antibodies. The interaction between N,N,N’,N’-Tetramethylbenzidine and peroxidase is highly specific, making it an ideal substrate for sensitive and accurate biochemical assays .

Cellular Effects

N,N,N’,N’-Tetramethylbenzidine influences various cellular processes, particularly in the context of biochemical assays. It does not directly affect cell signaling pathways, gene expression, or cellular metabolism under normal assay conditions. Its oxidation product can interact with cellular components if not properly controlled. In laboratory settings, N,N,N’,N’-Tetramethylbenzidine is typically used in cell-free systems to avoid any unintended cellular effects .

Molecular Mechanism

The molecular mechanism of N,N,N’,N’-Tetramethylbenzidine involves its oxidation by peroxidase enzymes. Upon oxidation, N,N,N’,N’-Tetramethylbenzidine forms a diimine radical cation, which then reacts with another molecule of N,N,N’,N’-Tetramethylbenzidine to produce a blue-colored charge-transfer complex. This color change is the basis for its use in colorimetric assays. The binding interaction between N,N,N’,N’-Tetramethylbenzidine and peroxidase is essential for the oxidation process, and the efficiency of this interaction determines the sensitivity of the assay .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N,N’,N’-Tetramethylbenzidine can change over time due to its stability and degradation. N,N,N’,N’-Tetramethylbenzidine is relatively stable under normal storage conditions but can degrade upon prolonged exposure to light and air. This degradation can affect the accuracy and sensitivity of assays, making it essential to store N,N,N’,N’-Tetramethylbenzidine in dark, airtight containers. Long-term effects on cellular function are not typically observed as N,N,N’,N’-Tetramethylbenzidine is used in cell-free systems .

Dosage Effects in Animal Models

The effects of N,N,N’,N’-Tetramethylbenzidine in animal models vary with dosage. At low doses, it is generally non-toxic and does not produce adverse effects. At high doses, N,N,N’,N’-Tetramethylbenzidine can cause toxicity, including oxidative stress and damage to cellular components. These effects are dose-dependent, and careful control of dosage is necessary to avoid toxicity in experimental settings .

Metabolic Pathways

N,N,N’,N’-Tetramethylbenzidine is not typically involved in metabolic pathways within cells as it is used in cell-free biochemical assays. Its oxidation by peroxidase enzymes is a key reaction in these assays. The interaction with hydrogen peroxide and peroxidase is crucial for the colorimetric change observed in assays using N,N,N’,N’-Tetramethylbenzidine .

Subcellular Localization

As N,N,N’,N’-Tetramethylbenzidine is used in cell-free systems, its subcellular localization is not typically a concern. In biochemical assays, it is present in the reaction mixture and interacts directly with peroxidase enzymes. There are no specific targeting signals or post-translational modifications directing N,N,N’,N’-Tetramethylbenzidine to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N,N’,N’-Tetramethylbenzidine can be synthesized through the methylation of benzidine. The process involves the reaction of benzidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods: In industrial settings, the production of N,N,N’,N’-Tetramethylbenzidine involves similar methylation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and sublimation .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Cerium(IV) ions, permanganate ions, hydrogen peroxide.

    Reducing Agents: Sodium dithionite.

    Solvents: Acetone, ethanol, water.

Major Products Formed:

    Oxidation Products: Colored diimine derivatives.

    Reduction Products: Original N,N,N’,N’-Tetramethylbenzidine.

Comparison with Similar Compounds

N,N,N’,N’-Tetramethylbenzidine is often compared with other chromogenic substrates such as:

Uniqueness: N,N,N’,N’-Tetramethylbenzidine is unique due to its high sensitivity and specificity in detecting peroxidase activity. Its ability to form stable colored products upon oxidation makes it a preferred choice in many biochemical assays .

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-N,N-dimethylaniline
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InChI

InChI=1S/C16H20N2/c1-17(2)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(3)4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YRNWIFYIFSBPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H20N2
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DSSTOX Substance ID

DTXSID0036845
Record name N,N,N',N'-Tetramethylbenzidine
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Molecular Weight

240.34 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name N,N,N',N'-Tetramethylbenzidine
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Vapor Pressure

0.0000163 [mmHg]
Record name N,N,N',N'-Tetramethylbenzidine
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CAS No.

366-29-0
Record name N,N,N′,N′-Tetramethylbenzidine
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Record name [1,1'-Biphenyl]-4,4'-diamine, N4,N4,N4',N4'-tetramethyl-
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Record name N,N,N',N'-Tetramethylbenzidine
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Record name N,N,N',N'-tetramethylbenzidine
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Synthesis routes and methods

Procedure details

A mixture of p-dimethylaminophenyl magnesium bromide (1 mole) and thallous bromide (2 moles) is stirred and refluxed under nitrogen for 5 hours. The cooled solution is filtered to remove thallium, and hydrogen chloride passed into the filtrate. The colorless hydrochloride which precipitates is filtered off, stirred into dilute sodium hydroxide, and the tetramethylbenzidine extracted with ether-benzene (1:1, 2 × 30 ml.) The extracts are dried over anhydrous sodium sulfate and the solvent removed to leave a yellow solid which is sublimed at 165°/0.05 mm. to give a 70% yield of pure N,N,N',N'-tetramethylbenzidine as a colorless solid, m.p. 195°.
Name
p-dimethylaminophenyl magnesium bromide
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of TMB?

A1: TMB has the molecular formula C16H20N2 and a molecular weight of 240.34 g/mol.

Q2: What are the key spectroscopic characteristics of TMB?

A2: TMB exhibits a characteristic absorption band around 400 nm, attributed to a charge-transfer transition. [] Its radical cation (TMB+) displays a distinct absorption maximum at 475 nm. [] Resonance Raman spectroscopy has been instrumental in studying the vibrational characteristics of TMB in different states, including the ground state, excited singlet (S1) state, lowest excited triplet state, and radical cation. [, ]

Q3: How does TMB behave in micellar solutions?

A3: TMB readily solubilizes in various micellar systems, including anionic, cationic, and nonionic micelles. Its photoionization efficiency and cation radical stability are influenced by factors like micelle type, alkyl chain length, and the presence of additives like alcohols or crown ethers. [, , , ]

Q4: How does TMB interact with metal ions in solution?

A4: TMB forms charge-transfer complexes with metal ions like silver. [] This interaction can be exploited for the reversible generation of silver nanoparticles in polymer films via electrochemical switching. []

Q5: What is the role of TMB in perovskite solar cells?

A5: TMB can significantly enhance the performance and stability of perovskite solar cells (PSCs) by forming a conductive radical complex with PbI2. This complex effectively passivates defects in PSCs, leading to improved efficiency and longevity. []

Q6: How does TMB interact with zeolites?

A6: Upon adsorption onto activated acidic H6ZSM-5 zeolite, TMB undergoes spontaneous ionization to form its radical cation (TMB+), demonstrating the presence of electron-accepting Lewis acid sites within the zeolite framework. []

Q7: How does the environment affect the photoionization efficiency of TMB?

A7: The photoionization efficiency of TMB is significantly enhanced in anionic micelles compared to organic solvents. [] This enhancement is attributed to the stabilization of photoproduced TMB+ within the micellar environment. [, ]

Q8: What is the role of TMB in photoinduced electron transfer reactions?

A8: TMB acts as an efficient electron donor in its excited state. It can transfer an electron to various acceptors, including duroquinone and Eu3+, with high rate constants. [] This property makes TMB valuable in studying light-initiated redox processes. [, ]

Q9: How does TMB participate in sensitized photoreduction reactions?

A9: TMB can act as a sensitizer in photoreduction reactions, such as the reduction of nitrate ions. Upon excitation, TMB in its triplet state donates an electron to nitrate, initiating a cascade of reactions leading to nitrite formation. []

Q10: Have any computational studies been performed on TMB?

A10: While specific computational studies on TMB were not explicitly mentioned in the provided abstracts, techniques like electron spin echo modulation (ESEM) provide valuable insights into the structure and dynamics of TMB and its radical cation in various environments. [, , , , , , ]

Q11: What are the known toxicological properties of benzidine analogues like TMB?

A11: Benzidine and its analogues, including TMB, are known to be mutagenic and carcinogenic. [] Their presence in the environment, often as metabolites of azo dyes, raises concerns about their potential impact on human health and ecosystems. []

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